(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Overview
Description
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidin-1-yl group at the 3-position, connected through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar in structure but lacks the methanone linkage.
3-Bromo-5-(pyrrolidinocarbonyl)pyridine: Another closely related compound with similar functional groups.
Uniqueness
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidin-1-yl group on the pyridine ring . This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Biological Activity
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a brominated pyridine ring and a pyrrolidinyl group. These characteristics contribute to its biological activity, particularly as an inhibitor or modulator of various enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₃BrN₂O. The presence of the bromine atom at the 5-position enhances the compound's reactivity, making it suitable for various chemical transformations and biological applications. The compound's structure can be represented as follows:
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through mechanisms such as:
- Hydrophobic interactions : The bromine atom enhances binding affinity to hydrophobic pockets in proteins.
- Hydrogen bonding : The functional groups in the compound facilitate hydrogen bonding with target molecules.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties.
- Anticancer Potential : It has been investigated for its role as an apoptosis inducer and cyclin-dependent kinase inhibitor.
- Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in various metabolic pathways.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : In vitro tests demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) ranging from 0.2 to 1.5 µg/mL against various strains, indicating strong antibacterial properties .
- Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in specific cancer cell lines by activating intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
- Enzyme Interaction : Research into the structure-activity relationship (SAR) revealed that modifications at certain positions on the pyridine ring could enhance or diminish enzyme inhibition efficacy. For example, compounds with electron-withdrawing groups showed improved binding affinity to their targets .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJUEBASITIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649714 | |
Record name | (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1090388-79-6 | |
Record name | (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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